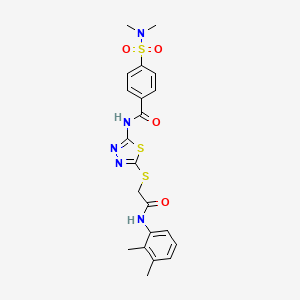
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H23N5O4S3 and its molecular weight is 505.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound characterized by a unique structure that includes a thiadiazole ring and various functional groups. Its potential biological activities are of significant interest in medicinal chemistry, particularly for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C19H20N4O3S2, with a molecular weight of approximately 416.51 g/mol. The presence of a thiadiazole ring and an amide group suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3S2 |
| Molecular Weight | 416.51 g/mol |
| CAS Number | 392294-48-3 |
Anticancer Properties
Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties . These compounds are thought to inhibit deubiquitylating enzymes, which play a crucial role in tumor progression. The exact mechanisms of action remain to be fully elucidated but may involve modulation of enzyme activity or receptor binding .
Antimicrobial Activity
The 1,3,4-thiadiazole moiety has been associated with various biological activities, including antimicrobial effects. Derivatives of this scaffold have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, studies have demonstrated that certain thiadiazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Research has highlighted the potential of thiadiazole derivatives as inhibitors of monoamine oxidases (MAOs), which are critical targets in the treatment of depression and neurodegenerative diseases. Compounds containing the thiadiazole ring have been shown to exhibit reversible and competitive inhibition against MAO-A isoenzymes .
Case Studies
- Anticancer Activity : A study investigating similar thiadiazole compounds found that they could inhibit cancer cell proliferation in vitro, suggesting that this compound might also possess similar properties .
- Antimicrobial Screening : Research on 1,3,4-thiadiazole derivatives showed that specific substitutions at the amine group significantly enhanced antibacterial activity against various pathogens. For example, derivatives with halogen substitutions exhibited improved efficacy compared to standard antibiotics .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Binding to active sites of enzymes involved in cell proliferation and survival.
- Receptor Modulation : Interacting with specific receptors to alter signaling pathways.
Future Directions
Further research is necessary to explore the full spectrum of biological activities associated with this compound. This includes:
- In vivo Studies : To assess therapeutic efficacy and safety.
- Mechanistic Studies : To elucidate the precise pathways affected by this compound.
Propriétés
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S3/c1-13-6-5-7-17(14(13)2)22-18(27)12-31-21-25-24-20(32-21)23-19(28)15-8-10-16(11-9-15)33(29,30)26(3)4/h5-11H,12H2,1-4H3,(H,22,27)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZJYMWCLVLPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














